1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl ketones are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A three-step protocol has been reported for the de novo synthesis of substituted 3-fluoropyrazoles through annulation of 2-trifluoromethyl .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Physical and Chemical Properties Analysis
Physical properties of matter include color, density, hardness, and melting and boiling points . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Scientific Research Applications
Applications in Battery Technology
The application of 1-(trifluoromethyl)-1H-pyrazole in advanced lithium-ion battery electrolytes signifies its importance in energy storage technology. A novel methylated pyrazole derivative synthesized by von Aspern et al. (2020) demonstrated enhanced performance in high-voltage applications, showcasing the potential of these compounds in improving battery efficiency and longevity (von Aspern et al., 2020).
Advanced Materials and Organic Electronics
The compound's role in the development of advanced materials and organic electronics is exemplified by its use in the synthesis of Pt(II) complexes for organic light emitting diodes (OLEDs). Huang et al. (2013) synthesized Pt(II) complexes with excellent photophysical properties, contributing to the development of highly efficient and stable OLEDs (Huang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)9-3-1-2-8-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCLOWORQIDWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169382-91-6 |
Source
|
Record name | 1-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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